molecular formula C17H10N2O8 B12495324 5-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzene-1,3-dicarboxylic acid

5-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzene-1,3-dicarboxylic acid

Cat. No.: B12495324
M. Wt: 370.3 g/mol
InChI Key: RXFJRHCXIBPFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZENE-1,3-DICARBOXYLIC ACID: is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzene ring, and a diazinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZENE-1,3-DICARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzene intermediates, followed by the introduction of the diazinane moiety. Key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzene ring functionalization: Introduction of carboxylic acid groups to the benzene ring using Friedel-Crafts acylation or other suitable methods.

    Diazinane incorporation: The diazinane moiety is introduced through a condensation reaction with the furan intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZENE-1,3-DICARBOXYLIC ACID: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the benzene and furan rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

Scientific Research Applications

5-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZENE-1,3-DICARBOXYLIC ACID: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZENE-1,3-DICARBOXYLIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cellular signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZENE-1,3-DICARBOXYLIC ACID: stands out due to its unique combination of a furan ring, benzene ring, and diazinane moiety, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or caffeine.

Properties

Molecular Formula

C17H10N2O8

Molecular Weight

370.3 g/mol

IUPAC Name

5-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C17H10N2O8/c20-13-11(14(21)19-17(26)18-13)6-10-1-2-12(27-10)7-3-8(15(22)23)5-9(4-7)16(24)25/h1-6H,(H,22,23)(H,24,25)(H2,18,19,20,21,26)

InChI Key

RXFJRHCXIBPFBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C=C3C(=O)NC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.